N-hexyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-hexyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively.
Applications De Recherche Scientifique
CP 55,940 has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, immunology, and oncology. In neurology, it has been shown to have potential as a treatment for pain, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been investigated for its potential as an anti-inflammatory agent, and in oncology, it has been studied for its potential as an anti-tumor agent.
Mécanisme D'action
CP 55,940 exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. By activating these receptors, CP 55,940 can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects
CP 55,940 has been shown to produce a range of biochemical and physiological effects in the body. It can modulate pain sensation, reduce inflammation, and produce anxiolytic and antidepressant effects. It can also affect appetite and food intake, and has been investigated for its potential as a treatment for obesity and metabolic disorders. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP 55,940 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and easy to administer, which makes it a convenient tool for studying the effects of cannabinoid receptor activation. However, CP 55,940 also has some limitations. It can produce a range of effects that are not specific to the endocannabinoid system, which can complicate interpretation of results. In addition, it has been shown to have some adverse effects, such as hypothermia and motor impairment, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CP 55,940. One area of interest is the development of novel analogs that can selectively target the CB1 and CB2 receptors with greater potency and specificity. Another area of interest is the investigation of the potential therapeutic applications of CP 55,940 in a range of disease states, including pain, inflammation, neurodegenerative diseases, and cancer. Finally, there is interest in further elucidating the mechanism of action of CP 55,940 and the endocannabinoid system more broadly, which could lead to the development of new therapeutic targets and approaches.
Propriétés
IUPAC Name |
N-hexyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-2-3-4-5-10-18-16(20)14-8-11-19(12-9-14)17(21)15-7-6-13-22-15/h6-7,13-14H,2-5,8-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURRNQVPUYWWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.